2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride
Description
2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, a methylamino group, and a benzodioxine ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,3)17(4)7-8-21-15(18)12-5-6-13-14(11-12)20-10-9-19-13;/h5-6,11H,7-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTBIPVYEXSSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC2=C(C=C1)OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodioxine ring, followed by the introduction of the tert-butyl and methylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: This compound shares the tert-butylamino group but differs in its overall structure and applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]phenylcarbamate: Another compound with a tert-butyl group, used in different chemical contexts.
Uniqueness
2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride is unique due to its combination of functional groups and the benzodioxine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
